3-Nitrophenylhydrazine hydrochloride chemical properties
3-Nitrophenylhydrazine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Nitrophenylhydrazine Hydrochloride
Abstract
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) is a pivotal chemical reagent, primarily utilized for the derivatization of carbonyl- and carboxyl-containing compounds in analytical chemistry. Its molecular structure, featuring a reactive hydrazine (B178648) group and an electron-withdrawing nitro group, facilitates the formation of stable hydrazones and hydrazides, which significantly enhances detection sensitivity and chromatographic separation in techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides a comprehensive overview of the chemical and physical properties, stability, reactivity, and handling of 3-NPH·HCl, intended for researchers, scientists, and professionals in drug development and metabolomics.
Chemical and Physical Properties
3-Nitrophenylhydrazine hydrochloride is a yellow to dark yellow crystalline powder.[2][3][4] The hydrochloride salt form enhances its stability and solubility in polar solvents compared to its free base form.[1][2] Its key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 636-95-3 | [1][5] |
| Molecular Formula | C₆H₈ClN₃O₂ | [1][2][5] |
| Molecular Weight | 189.60 g/mol | [1][2][5] |
| Appearance | Yellow to dark yellow crystalline powder | [2][3][4] |
| Melting Point | 210 °C (decomposes) | [1][2][4] |
| Purity | Typically ≥98% | [6] |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])NN.Cl | [1] |
| InChI Key | BKOYKMLGFFASBG-UHFFFAOYSA-N | [2] |
Solubility and Stability Profile
The solubility and stability of 3-NPH·HCl are critical for its application in derivatization reactions.
Solubility
The hydrochloride salt formation significantly improves its solubility in aqueous solutions.[1]
| Solvent | Solubility | Notes | Source(s) |
| Water | Good | The ionic nature of the hydrochloride enhances dissolution. | [1] |
| Methanol (B129727) | Slight | Utility may be limited unless used in mixed solvents. | [1][7] |
| Ethanol | Favorable | Often used as a solvent for recrystallization and purification. | [1] |
| DMSO | Soluble | A stock solution of 50 mg/mL is possible. | [7][8][9] |
Stability
3-NPH·HCl exhibits variable stability depending on the conditions.
-
pH Stability : It shows excellent stability in acidic conditions (pH 1.0-3.0), which are optimal for many derivatization protocols.[1] Stability decreases in basic conditions (pH 9.0-12.0), where it is susceptible to hydrolysis.[1]
-
Thermal Stability : The compound is thermally stable up to its decomposition temperature of approximately 210°C.[1] It remains stable at room temperature when stored in closed containers.[1]
-
Handling Conditions : The compound is noted to be air-sensitive and hygroscopic.[10][6] It is also a flammable solid and poses a risk of explosion if heated under confinement.[3][6] It should be stored in a cool, dry, well-ventilated area under an inert atmosphere.[3][7]
Reactivity and Chemical Behavior
The primary chemical utility of 3-NPH·HCl lies in its function as a derivatizing reagent. The hydrazine moiety (-NHNH₂) is a strong nucleophile that readily reacts with electrophilic centers, particularly carbonyl groups.
Reaction with Carbonyl Compounds
3-NPH·HCl undergoes a condensation reaction with aldehydes and ketones to form stable 3-nitrophenylhydrazone derivatives.[1][2] This reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by acid.[2] The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilic character of the carbonyl carbon in the resulting hydrazone, which is advantageous for analytical detection.[2]
Reaction with Carboxylic Acids
While less direct, 3-NPH·HCl can also derivatize carboxylic acids. This requires the activation of the carboxyl group using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an activated intermediate that is then susceptible to nucleophilic attack by the hydrazine.[11] This application is crucial for the analysis of metabolites like short-chain fatty acids and N-acyl glycines.[2]
Experimental Protocols
Detailed methodologies are essential for the successful application of 3-NPH·HCl in a research setting.
General Synthesis of 3-Nitrophenylhydrazine Hydrochloride
The synthesis of 3-NPH·HCl typically involves the nitration of phenylhydrazine, followed by conversion to the hydrochloride salt.[1] To achieve the desired meta-substitution, the reaction conditions must favor the protonation of the hydrazino group.[2]
Caption: General synthesis workflow for 3-Nitrophenylhydrazine hydrochloride.
Protocol for Derivatization of Carboxylic Acids for LC-MS Analysis
This protocol is adapted from methodologies used for targeted metabolomics analysis.[11]
Reagents:
-
3-NPH·HCl solution: 200 mM in 70% methanol (v/v in water).
-
EDC-HCl solution: 120 mM EDC with 6% pyridine (B92270) in 70% methanol solution.
-
Biological sample (e.g., plasma, urine) or standard solution.
Procedure:
-
Prepare the sample by mixing an 80 µL aliquot with 40 µL of the 3-NPH·HCl solution.
-
Add 40 µL of the EDC-HCl solution to the mixture.
-
Vortex the mixture to ensure homogeneity.
-
Incubate the reaction mixture at room temperature (25°C) for 30 minutes.
-
Following incubation, the sample is ready for direct injection into an LC-MS system for analysis. No quenching step is typically required.
Caption: Experimental workflow for the derivatization of carboxylic acids using 3-NPH.
Key Applications
-
Metabolomics : Widely used for the sensitive detection and quantification of a broad range of metabolites, including fatty acids, amino acids, bile acids, and carbohydrates.
-
Pharmaceutical Analysis : Employed to detect residual impurities, such as aldehydes, in pharmaceutical formulations, ensuring product quality and safety.[1]
-
Clinical Diagnostics : Used to quantify key biomarkers like pyruvate (B1213749) and lactate (B86563) in biological samples.[1]
-
Isotope Labeling : The ¹³C₆-labeled version of 3-NPH·HCl serves as a critical internal standard for quantitative mass spectrometry and as a tracer in metabolic flux analysis.[2][8][9]
Safety and Handling
3-Nitrophenylhydrazine hydrochloride is a hazardous substance and requires careful handling.[1][3]
GHS Hazard Information
| Hazard Code | Description | Class | Source(s) |
| H228 | Flammable solid | Flammable Solid | [3][6] |
| H302 | Harmful if swallowed | Acute Toxicity, Oral | [1][12][13] |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal | [1][12][13] |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation | [1][12][13] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation | [1][13] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation | [1][3][13] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity | [1][3][12] |
Handling Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][3]
-
Ventilation : Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[3][14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and incompatible materials such as strong bases.[1][3]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[1][3][6]
-
First Aid : In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[3][14] If inhaled, move to fresh air.[3] If swallowed, call a poison control center or doctor immediately.[3]
References
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- 4. 3-Nitrophenylhydrazine hydrochloride, 98% | 636-95-3 | Ottokemi™ [ottokemi.com]
- 5. scbt.com [scbt.com]
- 6. 3-Nitrophenylhydrazine Hydrochloride | 636-95-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 3-Nitrophenylhydrazine hydrochloride | 636-95-3 [amp.chemicalbook.com]
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- 10. labproinc.com [labproinc.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 3-Nitrophenylhydrazinium(1+) chloride | C6H8ClN3O2 | CID 5464285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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